molecular formula C16H19N3O2S B5637762 2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5637762
M. Wt: 317.4 g/mol
InChI Key: QRFDUOZJOHVDJK-UHFFFAOYSA-N
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Description

  • The compound falls under the imidazo[1,2-a]pyridine derivatives, known for their structural intricacy and pharmaceutical significance. The core structure is often linked to diverse pharmacological activities (Dhanalakshmi et al., 2018).

Synthesis Analysis

  • Synthesis techniques for related imidazo[1,2-a]pyridine derivatives often involve the use of labeled compounds and complex synthetic procedures to introduce specific functional groups, demonstrating the complexity and versatility in synthesizing these compounds (Kau et al., 1985).

Molecular Structure Analysis

  • The molecular structure of similar compounds often displays significant planarity in the core rings, which is a common characteristic of imidazo[1,2-a]pyridine derivatives, influencing their chemical and physical properties (Ganapathy et al., 2015).

Chemical Reactions and Properties

  • These compounds typically undergo various chemical reactions, including transformations into different derivatives and rearrangements, indicative of their reactive nature and the possibility of generating a wide array of related compounds (Khalafy et al., 2002).

Physical Properties Analysis

  • The crystal structures of these compounds often reveal details about intermolecular interactions, which are critical in determining their physical properties, such as solubility and stability (Ismail et al., 2004).

Chemical Properties Analysis

  • Imidazo[1,2-a]pyridine derivatives show a range of chemical properties, often influenced by their specific functional groups. These properties are key in determining their reactivity and potential applications in various fields (Zhang et al., 2016).

properties

IUPAC Name

1-[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-12-5-3-4-11(8-12)16-17-13-6-7-19(9-14(13)18-16)15(20)10-22-2/h3-5,8H,6-7,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDUOZJOHVDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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